molecular formula C11H19NO3 B2910854 Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate CAS No. 141109-44-6

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate

Cat. No.: B2910854
CAS No.: 141109-44-6
M. Wt: 213.277
InChI Key: YXPMAWBCWXIFOT-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate (CAS 141109-44-6) is a high-purity organic compound with a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds featuring the dimethylpiperidine moiety, as found in its structure, have been investigated in the development of inhibitors for various therapeutic targets . Specifically, research into pyridin-3-yl acetic acid derivatives and related structures highlights their potential application as inhibitors of human immunodeficiency virus (HIV) replication, making this class of compounds relevant for antiviral research programs . The mechanism of action for related compounds can involve interaction with viral enzymes, though the specific biological activity of this ester should be determined empirically by the researcher. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling. This compound has associated hazard statements .

Properties

IUPAC Name

ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-4-15-11(14)10(13)12-8(2)6-5-7-9(12)3/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPMAWBCWXIFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N1C(CCCC1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate typically involves the reaction of 2,6-dimethylpiperidine with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate has various applications in scientific research, including:

  • Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound may be utilized in the study of biological systems and pathways.

  • Industry: It can be used in the production of various industrial chemicals and materials.

Mechanism of Action

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate can be compared to other similar compounds, such as ethyl 2-(piperidin-1-yl)-2-oxoacetate and ethyl 2-(2-methylpiperidin-1-yl)-2-oxoacetate. These compounds share a similar core structure but differ in the substitution pattern on the piperidine ring. The presence of the two methyl groups at positions 2 and 6 in this compound gives it unique chemical and physical properties compared to its analogs.

Comparison with Similar Compounds

Key Observations :

  • Piperidine vs.
  • Heterocyclic vs. Aromatic Substituents : Thiazole () and indole () derivatives exhibit distinct electronic properties due to their aromaticity, influencing applications in drug discovery (e.g., kinase inhibition or antimicrobial activity).

This compound

  • Condensation reactions between ethyl oxalyl chloride and amines (e.g., 2,6-dimethylpiperidine).
  • Multicomponent approaches, as seen in the synthesis of ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives using acetylenic esters and ethyl bromopyruvate (yields: 60–85%) .

Key Observations :

  • The target compound’s discontinuation may correlate with lower yields or complex purification steps compared to analogs like .
  • Halogenated pyridine derivatives (e.g., ) exhibit higher synthetic efficiency, likely due to stabilized intermediates.

Biological Activity

Ethyl 2-(2,6-dimethylpiperidin-1-yl)-2-oxoacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring, which is known for its ability to interact with various biological targets. The compound can be represented by the following structural formula:

C12H17NO3\text{C}_{12}\text{H}_{17}\text{N}\text{O}_3

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetate with 2,6-dimethylpiperidine in the presence of an appropriate catalyst. Various methods have been documented in literature, emphasizing efficient routes that yield high purity products.

Pharmacological Properties

This compound exhibits several notable biological activities:

  • Antiviral Activity : Studies have shown that derivatives of this compound can inhibit viral replication, particularly in the context of HIV and other retroviruses . The mechanism often involves interference with viral enzymes or host cell interactions.
  • Antimicrobial Effects : The compound has demonstrated activity against various bacterial strains, suggesting potential applications as an antimicrobial agent. Its effectiveness varies depending on the specific bacterial target .
  • Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines. This opens avenues for further research into its potential as an anticancer drug .

Case Studies

Several studies have been conducted to assess the biological impact of this compound:

  • Study on HIV Inhibition : A study published in PubChem highlighted that certain derivatives of this compound exhibited significant inhibition of HIV replication in vitro. The study focused on the structural modifications that enhance antiviral potency .
  • Antibacterial Screening : Another research effort evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial effects, warranting further exploration into its mechanisms of action .

Data Table: Biological Activities

Biological ActivityObservationsReferences
AntiviralInhibits HIV replication in vitro
AntimicrobialEffective against S. aureus and E. coli
CytotoxicInduces cell death in cancer cell lines

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